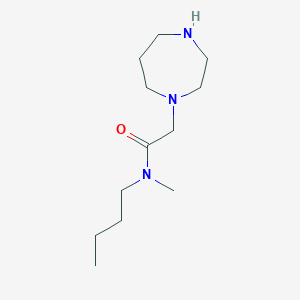![molecular formula C24H21N3O6 B12116514 N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide is a complex organic compound with a fascinating structure. Let’s break it down:
Core Structure: The compound consists of a central pyrrolidinone ring (2,5-dioxopyrrolidin-3-yl) linked to a benzodioxin moiety (2,3-dihydro-1,4-benzodioxin-6-yl). Additionally, it bears an acetohydrazide group (N’-[…]-acetohydrazide) and a naphthalen-1-yloxy substituent.
Preparation Methods
Synthetic Routes::
Amine Derivation: The synthesis begins by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in alkaline conditions.
Alkylation/Aralkylation: The bromosulfonamide intermediate is further treated with various alkyl or aralkyl halides (e.g., alkyl bromides or aryl chlorides) using N,N-dimethylformamide (DMF) as the reaction medium.
Industrial Production:: While no specific industrial methods are documented, the compound’s synthesis can be adapted for large-scale production.
Chemical Reactions Analysis
Reactivity: N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For instance, oxidation may involve oxidants like potassium permanganate, while reduction could use hydrazine or metal hydrides.
Major Products: These reactions yield diverse products, such as substituted derivatives or cyclization products.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations may focus on its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Its pharmacological properties, toxicity, and potential therapeutic applications warrant study.
Industry: Applications in materials science, catalysis, or drug development are promising.
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: While no direct analogs are mentioned, explore structurally related molecules.
Properties
Molecular Formula |
C24H21N3O6 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-naphthalen-1-yloxyacetohydrazide |
InChI |
InChI=1S/C24H21N3O6/c28-22(14-33-19-7-3-5-15-4-1-2-6-17(15)19)26-25-18-13-23(29)27(24(18)30)16-8-9-20-21(12-16)32-11-10-31-20/h1-9,12,18,25H,10-11,13-14H2,(H,26,28) |
InChI Key |
OUYVUFLQOLQTST-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)CC(C3=O)NNC(=O)COC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B12116450.png)
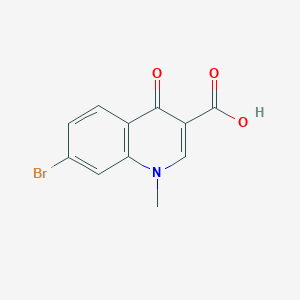


![{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B12116469.png)
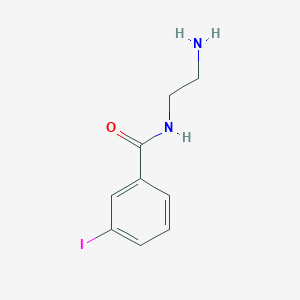
![5,6-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12116477.png)
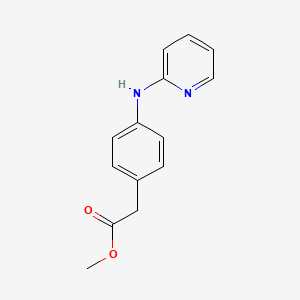
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12116500.png)
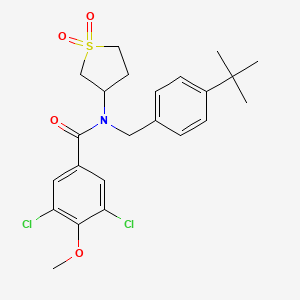
![Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester](/img/structure/B12116512.png)

